

In-Depth Technical Guide: Synthesis and Characterization of 3'-Hydroxy Repaglinide-d5

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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

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Introduction

3'-Hydroxy Repaglinide-d5 is the deuterated analog of a significant metabolite of Repaglinide, an oral antidiabetic drug used in the management of type 2 diabetes. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices by mass spectrometry. The deuterium labeling on the ethoxy group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for analytical applications.

A critical consideration in the study of Repaglinide metabolism is the structural identity of its hydroxylated metabolites. While 3'-Hydroxy Repaglinide has been commercially available and referenced as a primary metabolite, recent research suggests a structural misassignment. A 2025 study by Cui et al. has provided evidence that the major metabolite formed by the cytochrome P450 enzyme CYP2C8 is, in fact, 4'-Hydroxy Repaglinide[1][2]. This guide focuses on the synthesis and characterization of the commercially available **3'-Hydroxy Repaglinide-d5** standard, which remains a valuable tool for researchers, particularly for comparative studies and as a reference in the analysis of Repaglinide metabolism.

This technical guide provides a proposed synthetic pathway for **3'-Hydroxy Repaglinide-d5**, based on established chemical principles and the availability of key precursors. It also presents a summary of its characterization data and a typical analytical workflow.

- **Williamson Ether Synthesis:** 3-Hydroxy-4-(methoxycarbonyl)phenylacetic acid is dissolved in an anhydrous polar aprotic solvent such as DMF. A strong base like sodium hydride is added to form the alkoxide. Iodoethane-d5 is then added to the reaction mixture, which is stirred at room temperature to yield Methyl 2-(ethoxy-d5)-4-(2-methoxy-2-oxoethyl)benzoate[3].
- **Hydrolysis:** The resulting diester is then subjected to selective hydrolysis, typically using a mild base like lithium hydroxide in a mixture of THF and water, to hydrolyze the methyl ester of the phenylacetic acid moiety, yielding 2-(ethoxy-d5)-4-(methoxycarbonyl)phenylacetic acid.

Step 2: Synthesis of the Amine Side Chain

The synthesis of the (S)-N-(1-(2-aminophenyl)-3-methylbutyl)amine intermediate can be achieved through various established methods in medicinal chemistry, often involving reductive amination or amide coupling reactions starting from commercially available chiral precursors.

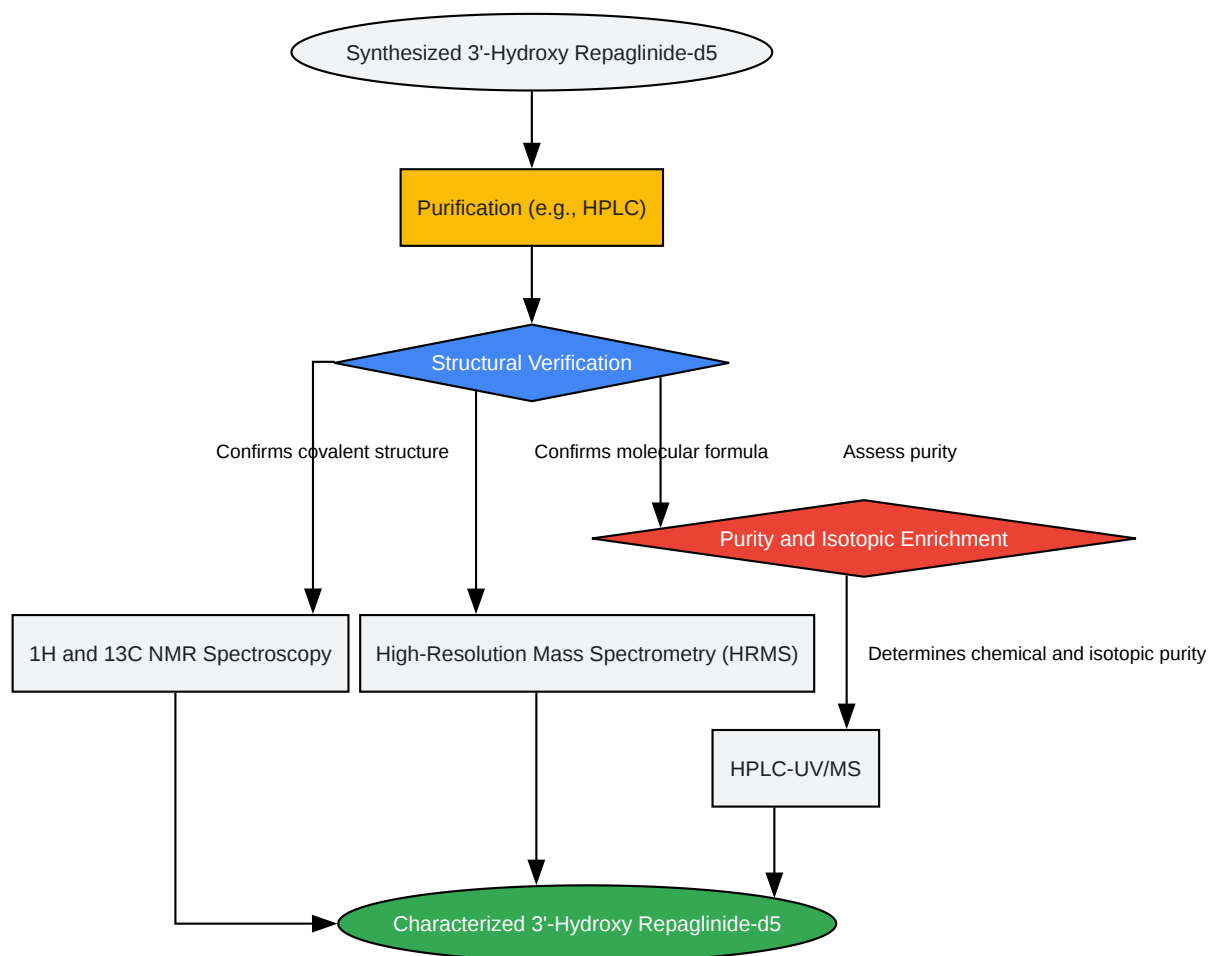
Step 3: Coupling and Final Assembly

- **Amide Coupling:** The deuterated aromatic acid from Step 1 is coupled with the amine side chain from Step 2 using standard peptide coupling reagents such as HATU or EDC/HOBt in a suitable solvent like DMF.
- **Piperidine Ring Introduction:** The intermediate from the previous step is then coupled with (S)-1-Boc-3-hydroxypiperidine after deprotection of the Boc group. This key chiral intermediate can be synthesized via asymmetric reduction of N-Boc-3-piperidone[4][5].
- **Final Hydrolysis:** The final step involves the hydrolysis of the remaining methyl ester on the aromatic ring to yield the carboxylic acid of **3'-Hydroxy Repaglinide-d5**.

Characterization of 3'-Hydroxy Repaglinide-d5

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **3'-Hydroxy Repaglinide-d5**. The following is a typical analytical workflow.

Characterization Workflow



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Caption: A typical workflow for the characterization of synthesized compounds.

Quantitative Data Summary

The following tables summarize the key analytical data for **3'-Hydroxy Repaglinide-d5** and its non-deuterated analog.

Table 1: Physicochemical Properties

Property	3'-Hydroxy Repaglinide	3'-Hydroxy Repaglinide-d5
CAS Number	874908-14-2[6][7][8]	1352792-15-4[9][10]
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₅ [6][8]	C ₂₇ H ₃₁ D ₅ N ₂ O ₅ [9][10]
Molecular Weight	468.59 g/mol [6][7][8]	473.62 g/mol [9]
Appearance	White to off-white solid[7]	Solid

Table 2: Spectroscopic and Chromatographic Data

Analysis Type	3'-Hydroxy Repaglinide	3'-Hydroxy Repaglinide-d5
¹ H NMR	Data available from suppliers[7]	Data available from suppliers[10]
LC-MS	Data available from suppliers[7]	Data available from suppliers[10]
RP-HPLC	Data available from suppliers[7]	Data available from suppliers[10]
Purity (Typical)	>95% (HPLC)[6]	>99% (isotopic purity)

Detailed Methodologies for Characterization

- **High-Performance Liquid Chromatography (HPLC):** Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is commonly used with a gradient elution of acetonitrile and water containing a small amount of formic acid or ammonium acetate.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The mass spectrum of the deuterated compound will show a mass shift of +5 amu compared to the non-deuterated standard.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectroscopy is used to confirm the structure. In the spectrum of **3'-Hydroxy Repaglinide-d5**, the signals corresponding to

the ethoxy group protons will be absent, confirming the location of the deuterium labels. ^{13}C NMR can also be used for further structural confirmation.

Conclusion

The synthesis and characterization of **3'-Hydroxy Repaglinide-d5** are crucial for its application as an internal standard in metabolic research. While the synthetic route presented here is a proposed pathway, it is based on robust and well-established chemical reactions. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its quality and reliability for quantitative analytical studies. The evolving understanding of Repaglinide metabolism, particularly the structural identity of its primary metabolites, underscores the importance of having well-characterized standards like **3'-Hydroxy Repaglinide-d5** for accurate and reliable research in drug development and clinical pharmacology.

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